N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound that combines the structural features of thiophene, oxadiazole, and benzothiazole. These moieties are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid or its derivatives under dehydrating conditions.
Introduction of the thiophene moiety: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which are reacted with the oxadiazole intermediate.
Formation of the benzothiazole ring: This can be synthesized by the condensation of 2-aminothiophenol with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields.
One-pot multicomponent reactions: These reactions are efficient and can streamline the synthesis process by combining multiple steps into a single reaction vessel.
Chemical Reactions Analysis
Types of Reactions
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Electrophilic substitution: Due to the presence of electron-rich heterocycles, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic substitution: The oxadiazole and benzothiazole rings can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield various derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as alkoxides, amines, and thiolates are often used.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce alkylated or aminated products .
Scientific Research Applications
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is explored for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: It is investigated for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: The compound is used in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with various molecular targets and pathways:
Molecular targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.
Pathways involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These include compounds like benzothiazole-2-thiol and benzothiazole-6-carboxylic acid, which share the benzothiazole moiety.
Oxadiazole derivatives: Compounds such as 1,3,4-oxadiazole-2-thiol and 1,3,4-oxadiazole-5-carboxylic acid are structurally related.
Thiophene derivatives: Thiophene-2-carboxamide and thiophene-3-carboxylic acid are examples of similar thiophene-containing compounds
Uniqueness
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is unique due to its combination of three different heterocyclic moieties, which imparts a wide range of biological activities and chemical reactivity. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2S2/c19-12(8-3-4-9-11(6-8)22-7-15-9)16-14-18-17-13(20-14)10-2-1-5-21-10/h1-7H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIZMWRIGHSBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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